The Strategic Utility of 2-Chloroquinoline-6-carboxamide (CAS 1823476-06-7) in Advanced Medicinal Chemistry
The Strategic Utility of 2-Chloroquinoline-6-carboxamide (CAS 1823476-06-7) in Advanced Medicinal Chemistry
Executive Summary
In modern drug discovery, the selection of privileged building blocks is the foundation of successful lead optimization. 2-Chloroquinoline-6-carboxamide (CAS 1823476-06-7) has emerged as a highly versatile, bifunctional intermediate. Its structural architecture offers orthogonal reactivity: a highly electrophilic C2 position primed for carbon-nitrogen (C–N) bond formation, and a C6-carboxamide moiety that serves as a critical hydrogen-bond donor/acceptor for target engagement. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols, highlighting its critical role in the development of targeted protein degraders and kinase/methyltransferase inhibitors.
Physicochemical & Structural Profiling
To effectively utilize 2-chloroquinoline-6-carboxamide in synthetic workflows, researchers must understand its baseline physicochemical parameters. The table below summarizes its core quantitative data.
| Parameter | Value / Description |
| Chemical Name | 2-Chloroquinoline-6-carboxamide |
| CAS Number | 1823476-06-7[1] |
| Molecular Formula | C₁₀H₇ClN₂O |
| Molecular Weight | 206.63 g/mol |
| Structural Motif | Quinoline core with C2-chloro and C6-primary carboxamide |
| C2 Reactivity Profile | Highly activated for Nucleophilic Aromatic Substitution (SNAr) and cross-coupling |
| C6 Reactivity Profile | Stable under mild basic/acidic conditions; acts as an H-bond donor/acceptor |
Mechanistic Rationale: The Bifunctional Advantage
The strategic value of this molecule lies in its electronic distribution. The nitrogen atom within the quinoline ring exerts a strong electron-withdrawing effect via resonance and induction, significantly lowering the lowest unoccupied molecular orbital (LUMO) at the C2 position. This activation makes the C2-chlorine highly susceptible to displacement. Conversely, the C6-carboxamide is electronically insulated enough to survive standard C2 modifications, allowing it to be retained in the final active pharmaceutical ingredient (API) to engage specific protein pockets, such as the hinge region of kinases or the substrate-binding pocket of PRMT5[2].
Core Experimental Protocols (Self-Validating Systems)
The functionalization of the C2 position is typically achieved via two distinct pathways, depending on the nucleophilicity and steric bulk of the reacting amine. The protocols below are engineered with causality in mind, explaining why specific reagents and conditions are selected.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C2
This method is ideal for primary and secondary aliphatic amines.
Causality & Design: SNAr requires the stabilization of the anionic Meisenheimer intermediate. We utilize N-Methyl-2-pyrrolidone (NMP) because its polar aprotic nature heavily solvates cations while leaving the amine nucleophile "naked" and highly reactive[3]. N,N-Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic base to neutralize the HCl byproduct without competing for the electrophile.
Step-by-Step Methodology:
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Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, suspend 2-chloroquinoline-6-carboxamide (1.0 mmol, 206.6 mg) in anhydrous NMP (3.0 mL).
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Reagent Addition: Add the aliphatic amine (1.5 mmol) followed by DIPEA (2.0 mmol, 348 µL).
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Thermal Activation: Seal the vial and heat the mixture to 110–120 °C using an aluminum heating block.
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Validation (In-Process): Monitor the reaction via LC-MS or TLC (typically 5% MeOH in DCM). The reaction is complete when the starting material mass (m/z 207[M+H]+) is entirely consumed, usually within 4–6 hours.
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Workup: Cool to room temperature and pour the mixture into ice-cold distilled water (15 mL). The product typically precipitates. Filter the solid, wash with cold water (3 × 5 mL) to remove residual NMP and DIPEA salts, and dry under high vacuum.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
This method is mandatory for aromatic amines (anilines) or sterically hindered secondary amines that fail under SNAr conditions[4].
Causality & Design: We utilize Pd₂(dba)₃ as the palladium source and XPhos as the ligand. XPhos is a bulky, electron-rich biaryl phosphine that accelerates the rate-limiting reductive elimination step and prevents the formation of inactive bis-ligated palladium complexes[4]. Sodium tert-butoxide (NaOtBu) is used to deprotonate the amine, facilitating its coordination to the palladium center.
Step-by-Step Methodology:
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Inert Atmosphere Setup: To an oven-dried Schlenk tube, add 2-chloroquinoline-6-carboxamide (1.0 mmol), the aryl amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.06 mmol, 6 mol%), and NaOtBu (1.4 mmol).
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Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed Toluene (5.0 mL) via syringe.
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Reaction Execution: Heat the sealed tube to 100 °C for 8–12 hours.
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Validation (In-Process): Perform a mini-workup of a 50 µL aliquot (quench with water, extract with EtOAc) and analyze via LC-MS to confirm the disappearance of the aryl chloride.
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Purification: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Bifunctional divergence of CAS 1823476-06-7 via SNAr and Buchwald-Hartwig amination pathways.
Case Studies in Advanced Therapeutics
The utility of the quinoline-6-carboxamide scaffold extends far beyond basic building blocks; it is a cornerstone in the design of next-generation therapeutics.
MTA-Cooperative PRMT5 Inhibition
Protein arginine methyltransferase 5 (PRMT5) is a critical oncology target, particularly in MTAP-deleted cancers. Recent advancements using DNA-Encoded Library (DEL) screening identified the 2-chloroquinoline-6-carboxylic acid/carboxamide scaffold as a highly potent binder (e.g., in the development of AM-9747)[2][5].
In this application, the C2 position is functionalized with complex amines (via the protocols described above) to occupy the substrate-binding channel. Crucially, the C6-carboxamide moiety is not a passive spectator; X-ray crystallography reveals that it forms essential hydrogen bonds with the main chain nitrogen of Phe580 and the side chain of Glu444 within the PRMT5 active site[2]. This allows the molecule to cooperatively bind the PRMT5:MEP50 complex alongside the accumulated metabolite MTA, leading to profound tumor growth inhibition.
MTA-cooperative PRMT5 inhibition mechanism utilizing the quinoline-6-carboxamide scaffold.
Targeted Protein Degradation (Molecular Glues)
Beyond direct inhibition, the 2-chloroquinoline-6-carboxamide motif is utilized in the synthesis of molecular glues and PROTACs. In the design of dual degraders for IKZF2 and CK1α, researchers have utilized 2-chloroquinoline derivatives to rigidify molecular conformations[6]. The C2 position serves as the attachment point for cereblon (CRBN) recruiting elements (like lenalidomide analogs), while the quinoline core and its C6 substituents project into the protein-protein interface, stabilizing the ternary complex between the E3 ligase and the target neosubstrate, ultimately leading to its ubiquitination and degradation[6].
Conclusion
2-Chloroquinoline-6-carboxamide (CAS 1823476-06-7) is a master key in medicinal chemistry. By leveraging its predictable and orthogonal reactivity—specifically the highly active C2-chlorine for SNAr and Buchwald-Hartwig couplings, and the C6-carboxamide for precise target engagement—drug development professionals can rapidly generate diverse, highly potent libraries targeting some of the most challenging pathways in oncology and immunology.
References
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PMC / Journal of Medicinal Chemistry. "From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy." Available at:[Link]
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ACS Publications. "From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy." Available at:[Link]
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PMC. "Design and development of IKZF2 and CK1α dual degraders." Available at:[Link]
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